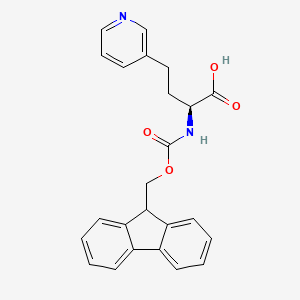

Fmoc-(S)-2-amino-4-(3-pyridyl)butyric acid

描述

Fmoc-(S)-2-amino-4-(3-pyridyl)butyric acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is particularly valuable in the field of organic chemistry and biochemistry due to its role in the synthesis of complex peptides and proteins.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-2-amino-4-(3-pyridyl)butyric acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of the Pyridyl Group: The pyridyl group is introduced through a series of reactions, often involving the use of pyridine derivatives and appropriate catalysts.

Final Coupling: The protected amino acid and the pyridyl derivative are coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity of the final product.

化学反应分析

Types of Reactions

Fmoc-(S)-2-amino-4-(3-pyridyl)butyric acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Substitution Reactions: The pyridyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used as coupling reagents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptides: Coupling reactions result in the formation of peptides and proteins.

Substituted Derivatives: Substitution reactions yield various substituted pyridyl derivatives.

科学研究应用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(S)-2-amino-4-(3-pyridyl)butyric acid is primarily utilized in solid-phase peptide synthesis, a widely adopted method for constructing peptides. The Fmoc group protects the amino group during synthesis, allowing for sequential addition of amino acids while preventing side reactions. The deprotection of the Fmoc group is typically achieved using a base like piperidine in DMF (N,N-Dimethylformamide), facilitating the formation of peptide bonds.

Mechanistic Insights

The mechanism of SPPS with Fmoc-amino acids involves several steps:

- Activation : The carboxylic acid group of the Fmoc-amino acid is activated using coupling reagents such as HBTU or DIC.

- Coupling : The activated amino acid is coupled to the growing peptide chain on a solid support.

- Deprotection : The Fmoc group is removed to expose the amino group for further coupling.

This approach allows for high yields and purity of synthesized peptides, making it essential in drug development and research .

Drug Development

Therapeutic Potential

This compound has shown promise in drug development due to its ability to interact with various biological targets. Its structure allows it to serve as a GABA (gamma-aminobutyric acid) analog, potentially modulating neurotransmitter systems. This property suggests applications in treating anxiety disorders and other neurological conditions .

Case Studies

- Neuropharmacology Research : Studies have indicated that this compound can enhance GABA receptor activity, leading to effects similar to traditional anxiolytics but with potentially fewer side effects .

- Peptidomimetics : Research has explored its use in developing peptidomimetic macrocycles that can modulate growth hormone levels, showcasing its versatility in therapeutic applications .

Bioconjugation

The Fmoc protecting group facilitates selective reactions in bioconjugation processes, crucial for creating targeted drug delivery systems. This application is particularly important in developing diagnostic agents and therapeutics that require precise targeting to specific cells or tissues.

Research Applications

Neuroscience Studies

Research involving this compound has provided insights into neurotransmitter systems, particularly regarding GABAergic signaling pathways. Its ability to modulate these pathways opens avenues for exploring treatments for neurodegenerative diseases and other neurological disorders .

Data Tables

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block in SPPS; facilitates high-yield peptide synthesis |

| Drug Development | Acts as a GABA analog; potential therapeutic applications in neurology |

| Bioconjugation | Enables selective reactions for drug delivery systems |

| Neuroscience Research | Provides insights into neurotransmitter systems; potential treatment avenues for disorders |

作用机制

The mechanism of action of Fmoc-(S)-2-amino-4-(3-pyridyl)butyric acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins. The pyridyl group can also interact with various molecular targets, influencing the biological activity of the resulting peptides.

相似化合物的比较

Similar Compounds

- Fmoc-(S)-3-amino-4-(3-thienyl)butyric acid

- Fmoc-®-3-amino-4-(4-trifluoromethylphenyl)butyric acid

- Fmoc-®-3-amino-4-(3-fluoro-phenyl)butyric acid

Uniqueness

Fmoc-(S)-2-amino-4-(3-pyridyl)butyric acid is unique due to the presence of the pyridyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides with unique structural and functional characteristics. The compound’s ability to undergo various chemical reactions and its compatibility with standard peptide synthesis protocols further enhance its utility in research and industrial applications.

生物活性

Overview

Fmoc-(S)-2-amino-4-(3-pyridyl)butyric acid is a synthetic amino acid derivative notable for its application in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is instrumental in safeguarding the amino group during synthesis processes. This compound is particularly relevant in medicinal chemistry and biochemistry due to its potential biological activities and roles in drug development.

Chemical Structure and Properties

- Chemical Formula : CHNO

- CAS Number : 1260592-33-3

- Molecular Weight : 288.30 g/mol

The presence of the pyridyl group enhances the compound's interaction with various biological targets, making it a versatile building block in peptide synthesis.

This compound primarily functions as a building block for peptides. The Fmoc group protects the amino functionality, allowing for selective coupling reactions. Upon deprotection, the free amino group can engage in peptide bond formation, facilitating the assembly of complex peptides. Furthermore, the pyridyl moiety may influence the biological activity of synthesized peptides through interactions with receptors or enzymes involved in various physiological processes.

Neurotransmitter Modulation

Research indicates that this compound exhibits significant activity as a GABA (gamma-aminobutyric acid) analog. This suggests potential applications in modulating neurotransmitter systems, particularly within the central nervous system. Such modulation could have implications for treating anxiety disorders and other neurological conditions.

Peptide Synthesis and Therapeutic Applications

The compound is utilized extensively in synthesizing peptide-based drugs and therapeutic agents. Its role as a building block allows for the creation of peptides that can mimic natural biological molecules while potentially offering improved stability and specificity. The incorporation of this compound into peptide sequences has been shown to enhance their pharmacological profiles .

Stability Studies

A study examining the gut stability of peptides synthesized using this compound revealed that these peptides exhibited varying degrees of resistance to enzymatic degradation, which is crucial for oral bioavailability .

| Peptide | Stability in SGF | Stability in SIF |

|---|---|---|

| Peptide A | > 24 h | 54 ± 3 min |

| Peptide B | > 24 h | < 3 min |

This data underscores the importance of structural modifications in enhancing peptide stability against gastrointestinal enzymes.

Antagonist Binding Affinity

In related research, minor substitutions at specific positions on peptide analogs significantly impacted their binding affinity to receptors while maintaining their biological activity. For instance, modifications at position 3 were found to influence both potency and duration of action in vivo models .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-3-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c27-23(28)22(12-11-16-6-5-13-25-14-16)26-24(29)30-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-10,13-14,21-22H,11-12,15H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWMTZAPSYLMSZ-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CN=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CN=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301149537 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301149537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260592-33-3 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260592-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301149537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。